2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine
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Overview
Description
2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 2-position and a trifluoromethylcyclobutyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridines.
Coupling Reactions: The trifluoromethylcyclobutyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex organic molecules.
Scientific Research Applications
2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethylcyclobutyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(trifluoromethyl)pyridine: Similar structure but lacks the cyclobutyl group.
6-(Trifluoromethyl)pyridine: Similar structure but lacks both the bromine and cyclobutyl groups.
2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 4-position.
Uniqueness
2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of both the bromine and trifluoromethylcyclobutyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9BrF3N |
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Molecular Weight |
280.08 g/mol |
IUPAC Name |
2-bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine |
InChI |
InChI=1S/C10H9BrF3N/c11-8-4-1-3-7(15-8)9(5-2-6-9)10(12,13)14/h1,3-4H,2,5-6H2 |
InChI Key |
HATJCWMOERXPSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC(=CC=C2)Br)C(F)(F)F |
Origin of Product |
United States |
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